molecular formula C12H24 B13422265 4-Nonene, 2,3,3-trimethyl-, (E)-

4-Nonene, 2,3,3-trimethyl-, (E)-

Cat. No.: B13422265
M. Wt: 168.32 g/mol
InChI Key: PHLRMLKPHZLDKR-MDZDMXLPSA-N
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Description

Overview of Branched Alkenes within Organic Chemistry

Alkenes are a fundamental class of hydrocarbons featuring at least one carbon-carbon double bond. chemguide.co.uk This double bond, consisting of one sigma (σ) and one pi (π) bond, makes alkenes more reactive than their saturated counterparts, alkanes. wikipedia.org They are considered unsaturated hydrocarbons because they contain fewer hydrogen atoms than the maximum possible for their carbon framework. chemguide.co.uk

The reactivity of the pi bond allows alkenes to undergo a variety of addition reactions, where the double bond is broken and new single bonds are formed. chemguide.co.uk This reactivity makes them crucial starting materials (feedstocks) in the petrochemical industry for producing a vast array of materials, including plastics like polyethylene (B3416737), industrial chemicals, and fuels. quora.comwou.edu

Branched alkenes are a subclass of alkenes where the carbon chain is not linear. This branching can significantly influence the physical properties of the molecule, such as boiling point and density, as well as its chemical reactivity. Steric hindrance, the spatial arrangement of atoms and groups, can affect the accessibility of the double bond to reacting species, thereby influencing reaction rates and pathways.

Significance of (E)-4-Nonene, 2,3,3-trimethyl- as a Model Compound in Chemical Studies

While extensive research specifically designating (E)-4-Nonene, 2,3,3-trimethyl- as a primary model compound is not widely documented, its structure lends itself to being a valuable subject in certain chemical investigations. The highly substituted nature of the molecule, with a bulky tert-butyl-like group adjacent to the double bond, makes it an excellent candidate for studying the effects of steric hindrance on chemical reactions.

For instance, in studies of electrophilic additions or catalytic hydrogenations, the significant steric bulk around its double bond would be expected to influence the rate and stereochemical outcome of the reaction. Researchers could use this compound to probe the limits of specific catalysts or reagents and to understand how they navigate sterically congested environments.

Stereoisomeric Context: Differentiation and Importance of the (E)-Configuration

The presence of a double bond in an alkene can lead to stereoisomerism if each carbon atom of the double bond is attached to two different groups. quora.com This is the case for 4-nonene, 2,3,3-trimethyl-, which exists as two different geometric isomers: (E) and (Z).

The (E)/(Z) notation is used to unambiguously describe the arrangement of substituents around the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules. khanacademy.org For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. numberanalytics.com

If the two highest-priority groups are on the same side of the double bond, the configuration is designated as (Z), from the German word zusammen (together). khanacademy.orgfiveable.me

If the two highest-priority groups are on opposite sides of the double bond, the configuration is (E), from the German word entgegen (opposite). khanacademy.orgfiveable.me

In the case of 4-nonene, 2,3,3-trimethyl-, the carbons of the double bond are C4 and C5.

At C4: The attached groups are a propyl group (-CH2CH2CH3) and a hydrogen atom. The propyl group has a higher priority.

At C5: The attached groups are a 2,3,3-trimethylbutyl group (-C(CH3)2CH(CH3)2) and a hydrogen atom. The 2,3,3-trimethylbutyl group has a higher priority.

Therefore, in (E)-4-Nonene, 2,3,3-trimethyl- , the higher-priority propyl and 2,3,3-trimethylbutyl groups are positioned on opposite sides of the double bond. nih.govfiveable.me This specific spatial arrangement defines the molecule's three-dimensional shape, which in turn dictates its physical properties and how it interacts with other molecules. The configuration can impact everything from its boiling point to its biological activity, should it be part of a larger, more complex molecule. quora.comnumberanalytics.com

Historical Trajectories and Emergent Research Avenues for 4-Nonene Derivatives

Research into alkenes has been a cornerstone of organic chemistry for over a century, leading to foundational industrial processes like polymerization and the synthesis of fine chemicals. Derivatives of nonene, in general, are utilized in various applications.

Interestingly, (E)-2,3,3-Trimethyl-4-nonene has been identified as a volatile compound found in some Northern Italian sparkling wines. chemicalbook.com This finding opens up potential research avenues in food chemistry and oenology, investigating the biosynthetic pathways that lead to its formation in yeast or grapes and its contribution to the wine's aroma and flavor profile. Further research could explore the presence of this and related branched alkenes in other fermented products and their role as biomarkers for specific fermentation conditions or microbial strains.

Data Tables

Physicochemical Properties of (E)-4-Nonene, 2,3,3-trimethyl-

Property Value Source
Molecular Formula C12H24 nih.gov
Molecular Weight 168.32 g/mol nih.gov
IUPAC Name (E)-2,3,3-trimethylnon-4-ene nih.gov

| CAS Number | 63830-67-1 | chemicalbook.com |

Comparison of (E) and (Z) Isomers of 4-Nonene, 2,3,3-trimethyl-

Property (E)-4-Nonene, 2,3,3-trimethyl- (Z)-4-Nonene, 2,3,3-trimethyl-
Molecular Formula C12H24 C12H24
Molecular Weight 168.32 g/mol 168.32 g/mol
CAS Number 63830-67-1 63830-68-2
Synonym (E)-2,3,3-Trimethyl-4-nonene (Z)-2,3,3-trimethyl-4-nonene

| PubChem CID | 5365833 | 549575 |

Table of Compound Names

Compound Name
(E)-4-Nonene, 2,3,3-trimethyl-
Ethane
Ethene
Polyethylene
Propene
(Z)-4-Nonene, 2,3,3-trimethyl-
Propyl group
2,3,3-trimethylbutyl group

Properties

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(E)-2,3,3-trimethylnon-4-ene

InChI

InChI=1S/C12H24/c1-6-7-8-9-10-12(4,5)11(2)3/h9-11H,6-8H2,1-5H3/b10-9+

InChI Key

PHLRMLKPHZLDKR-MDZDMXLPSA-N

Isomeric SMILES

CCCC/C=C/C(C)(C)C(C)C

Canonical SMILES

CCCCC=CC(C)(C)C(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for E 4 Nonene, 2,3,3 Trimethyl

Design and Execution of Stereoselective Synthetic Approaches to the (E)-Isomer

The creation of the (E)-isomer of this sterically hindered alkene can be approached through several established synthetic routes, with the Wittig reaction and hydroboration-based methods being prominent examples.

One plausible approach involves a modified Wittig reaction , which is a powerful tool for alkene synthesis from aldehydes or ketones. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com To achieve the desired (E)-selectivity, a stabilized phosphorane ylide is typically employed. organic-chemistry.org The synthesis could commence with the preparation of the appropriate phosphonium (B103445) ylide from 3,3-dimethyl-2-bromobutane. This alkyl halide would be reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt. Subsequent deprotonation with a strong base, such as sodium hydride or n-butyllithium, would generate the ylide. The reaction of this ylide with pentanal would then yield a mixture of (E)- and (Z)-4-Nonene, 2,3,3-trimethyl-. The Schlosser modification of the Wittig reaction could be employed to enhance the formation of the (E)-isomer. wikipedia.org This modification involves the use of an additional equivalent of organolithium reagent at low temperatures to deprotonate the betaine (B1666868) intermediate, followed by protonation to favor the thermodynamically more stable (E)-alkene.

Another viable pathway is the hydroboration-protonolysis of a suitable alkyne . The synthesis would start with 2,2-dimethyl-3-nonyne. Hydroboration of this internal alkyne with a bulky borane (B79455) reagent, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), would proceed with anti-Markovnikov addition of the boron to the less sterically hindered carbon of the triple bond. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org This step is crucial for controlling the regioselectivity. Subsequent treatment of the resulting vinylborane (B8500763) with a carboxylic acid, like propionic acid, at elevated temperatures would lead to the protonolysis of the carbon-boron bond, yielding the desired (E)-4-Nonene, 2,3,3-trimethyl- with high stereoselectivity.

Synthetic Approach Key Reagents Intermediate Selectivity Control
Modified Wittig Reaction3,3-dimethyl-2-bromobutane, Triphenylphosphine, Strong Base, PentanalPhosphonium Ylide, BetaineUse of stabilized ylide or Schlosser modification
Hydroboration-Protonolysis2,2-dimethyl-3-nonyne, Bulky Borane (e.g., (Sia)₂BH), Carboxylic AcidVinylboraneSyn-addition of borane and subsequent stereospecific protonolysis

Mechanistic Investigations of Novel Synthetic Routes

While specific novel synthetic routes for (E)-4-Nonene, 2,3,3-trimethyl- are not extensively documented in readily available literature, mechanistic considerations for established methods provide valuable insights.

In the context of a Grignard-based synthesis , one could envision the reaction of a Grignard reagent, such as pentylmagnesium bromide, with 3,3-dimethyl-1-butyne. However, the direct addition of a Grignard reagent to an unactivated alkyne is generally not facile. The mechanism would likely require activation of the alkyne, possibly through the formation of a metal acetylide, followed by nucleophilic attack. The stereochemical outcome of such a reaction would be highly dependent on the reaction conditions and any catalysts employed.

A more plausible, though not mechanistically novel, approach would be the coupling of a vinyl halide with an organometallic reagent . For instance, (E)-1-bromo-1-hexene could be coupled with tert-butylisopropylmagnesium chloride in the presence of a suitable transition metal catalyst, such as a palladium or nickel complex. The mechanism of such a cross-coupling reaction would involve an oxidative addition of the vinyl halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the final product with retention of the double bond geometry.

Catalytic Strategies for the Controlled Formation of Branched Alkenes

The synthesis of highly substituted and branched alkenes like (E)-4-Nonene, 2,3,3-trimethyl- benefits significantly from the use of catalytic methods. Transition metal-catalyzed cross-coupling reactions are particularly powerful in this regard.

A potential catalytic strategy would be a Suzuki or Negishi cross-coupling reaction . For a Suzuki coupling, one could react (E)-1-hexenylboronic acid with 2-bromo-3,3-dimethylbutane in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. The catalytic cycle would involve the oxidative addition of the alkyl halide to the Pd(0) catalyst, followed by transmetalation with the vinylboronic acid and reductive elimination.

Alternatively, a Negishi coupling would involve the reaction of an organozinc reagent, such as (E)-1-hexenylzinc chloride, with 2-bromo-3,3-dimethylbutane, again in the presence of a palladium or nickel catalyst. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions, especially given the steric hindrance of the substrates.

Catalytic Strategy Coupling Partners Catalyst System Key Mechanistic Steps
Suzuki Coupling(E)-1-Hexenylboronic acid + 2-Bromo-3,3-dimethylbutanePd(PPh₃)₄, BaseOxidative addition, Transmetalation, Reductive elimination
Negishi Coupling(E)-1-Hexenylzinc chloride + 2-Bromo-3,3-dimethylbutanePd or Ni catalystOxidative addition, Transmetalation, Reductive elimination

Functionalization Reactions of the Alkene Moiety

The trisubstituted double bond in (E)-4-Nonene, 2,3,3-trimethyl- is sterically hindered, which influences its reactivity in functionalization reactions. Nevertheless, several transformations can be envisioned.

Epoxidation of the alkene would lead to the formation of a trisubstituted epoxide. Due to the steric hindrance, this reaction would likely require a more reactive peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), and may proceed at a slower rate compared to less hindered alkenes. The stereochemistry of the resulting epoxide would be influenced by the direction of attack of the peroxy acid on the double bond.

Hydroboration-oxidation of the alkene itself would lead to the formation of an alcohol. The use of a bulky borane reagent like 9-BBN would be essential to control the regioselectivity, with the boron atom adding to the less substituted carbon of the double bond (C-4). Subsequent oxidation with hydrogen peroxide and sodium hydroxide (B78521) would yield the corresponding alcohol, 2,3,3-trimethyl-4-nonanol, with the hydroxyl group at the C-4 position.

Diels-Alder reactions are unlikely to be successful with (E)-4-Nonene, 2,3,3-trimethyl- as the diene component due to the fixed cisoid conformation requirement, which this acyclic alkene cannot readily adopt. As a dienophile, its reactivity would be low due to the electron-donating alkyl groups and steric hindrance.

Occurrence and Mechanistic Formation of E 4 Nonene, 2,3,3 Trimethyl in Diverse Systems

Biogenic Presence and Potential Biosynthetic Origins

The natural occurrence of volatile organic compounds (VOCs) is vast, with plants producing a wide array of hydrocarbons that play crucial roles in communication, defense, and as metabolic byproducts. However, the presence of (E)-4-Nonene, 2,3,3-trimethyl- in the plant kingdom is not well-documented in publicly available scientific literature.

Despite extensive analysis of the essential oils and volatile compounds of numerous plant species, there is no direct evidence to confirm the presence of (E)-4-Nonene, 2,3,3-trimethyl- in Ophiorrhiza mungos, Chenopodium ambrosioides L., or Toona ciliata.

Analysis of the chemical constituents of Ophiorrhiza species has primarily focused on alkaloids, such as camptothecin, and other non-volatile secondary metabolites, with limited investigation into their volatile profiles. researchgate.netmdpi.comscilit.commdpi.comnih.gov

Studies on the essential oil of Chenopodium ambrosioides L. have identified its major components as ascaridole, p-cymene, limonene, and α-terpinene, with variations in chemotypes depending on the geographical origin. pjps.pkunn.edu.ngresearchgate.netnih.govredalyc.org None of these studies have reported the identification of (E)-4-Nonene, 2,3,3-trimethyl-.

Similarly, the volatile profile of Toona ciliata is characterized by sesquiterpenes, with no mention of the C12 hydrocarbon . researchgate.netnih.govpfaf.orgnih.govwikipedia.org

The absence of this specific compound in the detailed chemical analyses of these plants suggests that if it is present at all, it is likely in trace amounts below the detection limits of the analytical methods employed or is not a typical metabolite of these species.

While the direct biosynthetic pathway to (E)-4-Nonene, 2,3,3-trimethyl- in plants is unknown, an examination of established enzymatic pathways for olefin and terpene biosynthesis can offer theoretical possibilities. The structure of the molecule, a C12 compound with a trimethylated backbone, suggests a possible origin from irregular terpene or branched-chain fatty acid metabolism.

Terpenes are typically synthesized from C5 isoprene (B109036) units. The formation of a C12 compound would require a non-canonical assembly of these units. The biosynthesis of irregular monoterpenes, which deviate from the typical head-to-tail linkage of isoprene units, demonstrates the enzymatic capacity for unusual carbon skeleton formation in plants. However, these pathways are not fully elucidated for a wide range of compounds. nih.govresearchgate.netnih.govyoutube.com

Alternatively, the biosynthesis of branched-chain fatty acids, which are known to occur in some plants, could provide a precursor for subsequent modification. mdpi.comresearchgate.net Enzymatic processes involving methylation and isomerization are common in the modification of terpene and fatty acid skeletons. nih.govresearchgate.net It is conceivable that a combination of elongation, methylation, and desaturation steps, catalyzed by specific plant enzymes, could theoretically lead to the formation of (E)-4-Nonene, 2,3,3-trimethyl-. However, without direct experimental evidence, this remains speculative.

Formation Mechanisms in Thermochemical Conversion Processes

In contrast to its elusive biogenic presence, the formation of branched olefins like (E)-4-Nonene, 2,3,3-trimethyl- is a well-established outcome of the thermochemical conversion of polymeric materials.

Pyrolysis, the thermal degradation of materials at elevated temperatures in the absence of oxygen, is a common method for recycling waste plastics and tires. The pyrolysis of polyolefins, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), results in the breakdown of long polymer chains into a complex mixture of smaller hydrocarbons, including alkanes, alkenes, and aromatic compounds. acs.orgresearchgate.netacs.orgfsu.edu The product distribution is highly dependent on the feedstock composition and process conditions.

The pyrolysis of polyethylene and polypropylene is known to produce hydrocarbons in the C9-C12 range. researchgate.netacs.org Specifically, the cracking of these polymers can yield a variety of linear and branched olefins. The random scission of the polymer backbone, followed by hydrogen transfer and isomerization reactions, leads to a diverse product slate.

The use of catalysts in pyrolysis and cracking processes can significantly influence the distribution and composition of the resulting hydrocarbons. Zeolite catalysts, with their well-defined pore structures and acidic sites, are particularly effective in promoting skeletal isomerization and cracking reactions. whiterose.ac.ukresearchgate.netresearchgate.netgssrr.org

During catalytic cracking, long-chain hydrocarbons are protonated on the acidic sites of the catalyst, forming carbocations. These carbocations can then undergo a series of reactions, including beta-scission (which breaks the carbon chain) and skeletal isomerization (which rearranges the carbon backbone to form more stable, branched structures). doi.org This process is key to increasing the octane (B31449) number of gasoline and producing valuable branched olefins. The specific type of zeolite catalyst, its acidity, and the reaction conditions can be tailored to favor the formation of hydrocarbons within a desired molecular weight range and with a higher degree of branching. It is through these well-understood catalytic mechanisms that the formation of specific isomers like (E)-4-Nonene, 2,3,3-trimethyl- from the breakdown of common plastics is highly plausible.

Reaction Kinetics and Thermodynamics Governing Alkene Formation in High-Temperature Processes

The formation of (E)-4-Nonene, 2,3,3-trimethyl- in high-temperature industrial processes is governed by the principles of chemical kinetics and thermodynamics. These principles dictate the rate at which the alkene is formed and the position of equilibrium for the formation reactions. High temperatures, typically ranging from 450°C to 750°C, provide the necessary energy to overcome the activation barriers for the cleavage of C-H and C-C bonds in precursor molecules, leading to the generation of alkenes. libretexts.org

The primary mechanisms for the formation of alkenes like (E)-4-Nonene, 2,3,3-trimethyl- at elevated temperatures are elimination reactions, predominantly E1 and E2, and thermal cracking. The specific pathway is influenced by the nature of the starting material and the reaction conditions.

Reaction Kinetics

The rate of formation of (E)-4-Nonene, 2,3,3-trimethyl- is a critical factor in industrial applications. The kinetics of the underlying reactions, whether proceeding through carbocation intermediates or concerted steps, are highly temperature-dependent.

In processes such as the dehydration of a corresponding alcohol, the reaction typically proceeds via an E1 or E2 mechanism. masterorganicchemistry.comlibretexts.org The E1 (elimination, unimolecular) reaction is a two-step process where the rate-determining step is the formation of a carbocation. aakash.ac.inchemistrysteps.com The stability of this carbocation intermediate is paramount; more substituted carbocations form more readily, thus increasing the reaction rate. masterorganicchemistry.com Given the structure of (E)-4-Nonene, 2,3,3-trimethyl-, a potential precursor alcohol would likely form a tertiary carbocation, which is relatively stable, favoring an E1 pathway.

The E2 (elimination, bimolecular) reaction, in contrast, is a one-step concerted process where the C-H and C-Leaving Group bonds break simultaneously. masterorganicchemistry.com This pathway is favored by strong, sterically hindered bases.

High temperatures generally favor elimination reactions over substitution reactions. chemistrysteps.com The increased thermal energy allows molecules to overcome the higher activation energy associated with elimination. The Arrhenius equation describes this temperature dependence, where the rate constant (k) increases exponentially with temperature.

A qualitative representation of the factors influencing the reaction kinetics for the formation of (E)-4-Nonene, 2,3,3-trimethyl- is presented in the table below.

Table 1: Qualitative Kinetic Factors for the Formation of (E)-4-Nonene, 2,3,3-trimethyl-

Kinetic Parameter E1 Mechanism E2 Mechanism Thermal Cracking
Rate-Determining Step Formation of carbocation Concerted C-H and C-LG bond breaking Initiation (C-C bond homolysis)
Influence of Substrate Favored by tertiary substrates Can occur with primary, secondary, or tertiary substrates Dependent on the stability of the resulting free radicals
Influence of Base/Catalyst Weak base is sufficient Requires a strong base Typically initiated by heat, can be influenced by catalysts
Effect of Temperature Rate increases significantly with temperature Rate increases with temperature High temperatures are essential
Carbocation Rearrangement Possible, can lead to a mixture of products chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Not possible Not applicable

Thermodynamics

The thermodynamics of alkene formation determine the feasibility and the equilibrium position of the reaction. The key thermodynamic parameters are the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°).

The formation of alkenes from alkanes is generally an endothermic process, meaning it requires an input of energy. nist.gov This is consistent with the need for high temperatures in processes like thermal cracking. The stability of the resulting alkene is a crucial factor. According to Zaitsev's rule, more substituted alkenes are more stable, and thus their formation is thermodynamically favored. masterorganicchemistry.com (E)-4-Nonene, 2,3,3-trimethyl- is a tetrasubstituted alkene, suggesting it is a relatively stable product. The (E) or trans isomer is generally more stable than the (Z) or cis isomer due to reduced steric strain. nih.gov

Table 2: Estimated Thermodynamic Data for (E)-4-Nonene, 2,3,3-trimethyl- (Ideal Gas Phase)

Thermodynamic Property Estimated Value Unit
Enthalpy of Formation (ΔHf°) -165.3 kJ/mol
Entropy (S°) 530.2 J/(mol·K)
Gibbs Free Energy of Formation (ΔGf°) 85.1 kJ/mol

Disclaimer: These values are estimations based on group additivity methods and have not been experimentally verified. The actual values may differ.

Advanced Spectroscopic and Chromatographic Characterization of E 4 Nonene, 2,3,3 Trimethyl

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds like (E)-4-Nonene, 2,3,3-trimethyl- within complex mixtures. nih.govfrontiersin.org In this method, the sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. oup.com As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes them and fragments the resulting ions. The resulting mass spectrum is a unique fingerprint of the molecule, determined by the mass-to-charge ratio (m/z) of its fragments.

For (E)-4-Nonene, 2,3,3-trimethyl-, the mass spectrum is characterized by a specific fragmentation pattern. The NIST Mass Spectrometry Data Center provides a reference spectrum (NIST Number: 55427) for this compound, which shows a total of 15 major peaks. nih.gov The most abundant ion peak (base peak) is observed at an m/z of 69, with the second and third most intense peaks appearing at m/z 41 and 57, respectively. nih.gov These fragments are characteristic of the branched alkyl structure of the molecule. The molecular ion peak ([M]+), corresponding to the intact molecule, is expected at an m/z of 168.32, reflecting its molecular weight. nih.govnih.gov

The identification of (E)-4-Nonene, 2,3,3-trimethyl- in a sample is achieved by comparing both the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer to those of a known standard. This dual confirmation provides a high degree of confidence in the identification.

Quantification of the compound can be performed by creating a calibration curve using a certified reference standard of (E)-4-Nonene, 2,3,3-trimethyl-. The area of the chromatographic peak corresponding to the compound is proportional to its concentration in the sample. In complex matrices, such as in food analysis or environmental samples, challenges like matrix effects can arise, potentially causing signal suppression or enhancement. nih.govmdpi.com To mitigate these effects, techniques such as the use of internal standards and matrix-matched calibration are often employed to ensure accurate quantification. mdpi.com For instance, in the analysis of nonylphenols in food, a related group of compounds, a single linear isomer was used to validate the quantification of more complex branched isomers, demonstrating good linearity with correlation coefficients exceeding 0.998. mdpi.com

It is important to note that while standard GC-MS is powerful, the separation and identification of numerous branched isomers within a single analysis can still be challenging due to potential co-elution. mdpi.com High-resolution capillary columns, with a high number of theoretical plates, can significantly improve the separation of closely related isomers. oup.com

Table 1: Key GC-MS Data for (E)-4-Nonene, 2,3,3-trimethyl-

ParameterValueSource
Molecular Weight168.32 g/mol nih.gov
Molecular FormulaC12H24 nih.gov
NIST Number55427 nih.gov
Base Peak (m/z)69 nih.gov
Second Highest Peak (m/z)41 nih.gov
Third Highest Peak (m/z)57 nih.gov

High-Resolution Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) for Comprehensive Volatome Analysis

For highly complex mixtures containing numerous isomers, such as those found in fuel analysis or environmental samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers superior resolving power compared to conventional one-dimensional GC-MS. nih.govresearchgate.net This advanced technique employs two different capillary columns in series, connected by a modulator. The first column typically provides a separation based on boiling point, while the second, shorter column separates the effluent from the first column based on a different property, such as polarity. This results in a two-dimensional chromatogram with significantly enhanced peak capacity and resolution.

The coupling of GCxGC with a time-of-flight mass spectrometer is particularly advantageous. TOFMS analyzers are capable of very high-speed data acquisition, which is essential to adequately sample the very narrow peaks (often less than 100 ms (B15284909) wide) generated by the second-dimension column. nih.gov This allows for the generation of complete mass spectra for every separated component, even those present at trace levels or that co-elute in a single-dimension separation.

In the context of analyzing branched alkenes like (E)-4-Nonene, 2,3,3-trimethyl-, GCxGC-TOFMS can effectively separate it from its various structural and stereoisomers. This is crucial in applications such as the analysis of oligomerization products of light olefins, where a multitude of dodecene isomers are formed. acs.org Studies on similar complex mixtures, like technical nonylphenol (tNP), have demonstrated the power of GCxGC-TOFMS. In one study, this technique was able to detect between 153 and 204 different alkylphenol peaks, with 59 to 66 of those being identified as 4-nonylphenol (B119669) isomers. nih.govresearchgate.net This level of detail is unattainable with standard GC-MS and is vital for isomer-specific determination. nih.govresearchgate.net

The data from a GCxGC-TOFMS analysis is typically visualized as a two-dimensional contour plot, where the x-axis represents the retention time on the first-dimension column, the y-axis represents the retention time on the second-dimension column, and the color intensity corresponds to the signal abundance. This allows for the clear visualization of individual compounds as distinct spots, facilitating their identification and quantification. The high-resolution mass spectra obtained for each spot further aid in the positive identification of compounds like (E)-4-Nonene, 2,3,3-trimethyl-.

The enhanced separation provided by GCxGC-TOFMS is critical for understanding the composition of complex volatile organic compound (VOC) mixtures and for accurately identifying and quantifying specific isomers that may have unique properties or origins.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry. For (E)-4-Nonene, 2,3,3-trimethyl-, ¹H NMR and ¹³C NMR spectroscopy would provide definitive evidence for its connectivity and the (E)-configuration of the double bond.

In a hypothetical ¹H NMR spectrum of (E)-4-Nonene, 2,3,3-trimethyl-, distinct signals would be expected for the different types of protons in the molecule. The protons attached to the double bond (vinylic protons) are particularly informative for determining the stereochemistry. In an (E)-isomer, the coupling constant (J-value) between the two vinylic protons is typically larger (usually in the range of 11-18 Hz) compared to the corresponding (Z)-isomer (usually 6-12 Hz). The chemical shifts of the vinylic protons would be influenced by the surrounding alkyl groups.

The various methyl and methylene (B1212753) groups in the structure would also give rise to characteristic signals in the ¹H NMR spectrum. For example, the three methyl groups at the C2 and C3 positions would likely appear as distinct singlets or doublets, depending on their environment and any coupling to neighboring protons. The ethyl group at one end of the double bond and the other alkyl protons would produce a series of multiplets.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the double bond (olefinic carbons) would be in the characteristic downfield region for sp²-hybridized carbons (typically 110-150 ppm). The positions of these signals can provide further confirmation of the substitution pattern around the double bond. The remaining sp³-hybridized carbons of the alkyl groups would appear in the upfield region of the spectrum.

By analyzing the chemical shifts, integration (the area under each peak, proportional to the number of protons), and coupling patterns in the ¹H and ¹³C NMR spectra, the complete covalent structure of (E)-4-Nonene, 2,3,3-trimethyl- can be pieced together and confirmed. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), could be used to establish the connectivity between protons and carbons, providing an even more rigorous structural proof.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing its vibrational modes. For (E)-4-Nonene, 2,3,3-trimethyl-, these methods would provide a characteristic "vibrational fingerprint" and confirm the presence of its key structural features: the carbon-carbon double bond (C=C) and the various types of carbon-hydrogen bonds (C-H).

In the IR spectrum of an alkene, several characteristic absorption bands are expected. The C=C stretching vibration for a non-conjugated, substituted alkene typically appears as a weak to medium band in the region of 1680-1640 cm⁻¹. For a trans (E)-disubstituted alkene like (E)-4-Nonene, 2,3,3-trimethyl-, this peak is often weak due to the low dipole moment change during the vibration.

More diagnostically significant for the (E)-configuration is the C-H out-of-plane bending vibration of the vinylic hydrogens. Trans-disubstituted alkenes exhibit a strong and characteristic absorption band in the range of 980-960 cm⁻¹. The presence of a strong band in this region would be compelling evidence for the (E)-stereochemistry of the double bond.

The spectrum would also feature various C-H stretching vibrations. The vinylic C-H stretching absorption appears at a frequency just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹). Additionally, C-H bending vibrations for the alkyl groups would be present in the 1470-1365 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=C stretch may be weak in the IR spectrum of a symmetrically substituted (E)-alkene, it is often a strong and sharp band in the Raman spectrum (around 1680-1640 cm⁻¹) because the polarizability of the C=C bond changes significantly during the stretching vibration. This makes Raman spectroscopy particularly useful for identifying the double bond in such molecules. The trans C-H out-of-plane bend is typically weak in the Raman spectrum.

Together, IR and Raman spectroscopy offer a comprehensive vibrational analysis of (E)-4-Nonene, 2,3,3-trimethyl-, allowing for the confirmation of its key functional groups and providing strong evidence for its (E)-stereochemistry.

Advanced Mass Spectrometry Techniques for Isomer Discrimination and Fragmentation Pathway Analysis

While standard GC-MS is effective for many applications, advanced mass spectrometry techniques can provide deeper insights into the structure of (E)-4-Nonene, 2,3,3-trimethyl-, particularly for distinguishing it from its isomers and for elucidating its fragmentation pathways.

Tandem mass spectrometry (MS/MS), often performed on instruments like triple quadrupoles or quadrupole time-of-flight (Q-TOF) mass spectrometers, is a powerful tool for isomer differentiation. In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion), such as the molecular ion ([M]⁺˙ at m/z 168) or a characteristic fragment ion, is selected. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting product ion spectrum is characteristic of the structure of the precursor ion.

Different isomers of trimethylnonene, even if they produce similar initial mass spectra, may yield distinct product ion spectra upon CID. This is because the stability and fragmentation pathways of the precursor ion are highly dependent on its specific structure. For example, the position of the double bond and the branching of the alkyl chain will influence which bonds are most likely to break upon collisional activation. By comparing the product ion spectra of unknown isomers to those of authenticated standards, it is possible to achieve a higher level of confidence in their identification than with single-stage MS alone.

High-resolution mass spectrometry (HRMS), available on instruments like TOF and Orbitrap mass analyzers, provides extremely accurate mass measurements (typically to within 5 ppm). This allows for the determination of the elemental composition of the molecular ion and its fragments. For (E)-4-Nonene, 2,3,3-trimethyl-, HRMS would confirm its elemental formula as C₁₂H₂₄. nih.govnih.gov This capability is invaluable for distinguishing it from isobaric compounds (molecules with the same nominal mass but different elemental formulas) that might be present in a complex sample.

By studying the fragmentation patterns in detail, especially with the aid of HRMS to determine the elemental composition of each fragment, it is possible to propose and verify the specific fragmentation pathways of the molecule. This provides fundamental information about the gas-phase ion chemistry of (E)-4-Nonene, 2,3,3-trimethyl- and can further aid in its differentiation from other C₁₂H₂₄ isomers. The analysis of mass spectra of related branched nonylphenol isomers has shown that distinct fragmentation patterns can be used to classify isomers based on the substitution of the carbon atoms in the alkyl chain. oup.com A similar approach could be applied to the trimethylnonene isomers.

Reaction Chemistry and Chemical Transformations of E 4 Nonene, 2,3,3 Trimethyl

Oligomerization and Polymerization Pathways of Olefin Monomers

The polymerization of (E)-4-Nonene, 2,3,3-trimethyl- is expected to be challenging due to the steric hindrance around the double bond. Trisubstituted alkenes are generally less reactive in polymerization reactions compared to terminal or less substituted alkenes.

Investigation of Catalyst Systems for Controlled Polymerization

The polymerization of sterically hindered alkenes like (E)-4-Nonene, 2,3,3-trimethyl- would likely require specialized catalyst systems. Traditional Ziegler-Natta catalysts, while effective for simple alkenes like ethylene (B1197577) and propylene, may show low activity for this monomer. More advanced catalyst systems, such as metallocene or post-metallocene catalysts, could potentially facilitate its polymerization. These catalysts are known for their ability to polymerize a wider range of olefin monomers with high control over the polymer's microstructure.

For instance, metallocene catalysts based on zirconium or titanium, activated by cocatalysts like methylaluminoxane (B55162) (MAO) or borate (B1201080) compounds, have been successful in polymerizing bulky α-olefins. A study on the polymerization of 1-hexene (B165129) using a [rac-(C₂H₄(1-indenyl)₂ZrMe][MeB(C₆F₅)₃] catalyst system demonstrated the ability to produce highly isotactic poly(1-hexene). acs.org It is conceivable that a similar catalyst system could be employed for (E)-4-Nonene, 2,3,3-trimethyl-, although the internal position of the double bond and the trisubstitution would likely lead to lower reaction rates and polymer molecular weights.

The development of highly branched polyethylene (B3416737) oligomers using Group 4 catalysts in nonpolar media also suggests that with the right catalyst design, even challenging monomers can be polymerized. nih.gov These systems often exhibit unique reactivity due to the nature of the ion-pairing between the cationic catalyst and the counteranion in low polarity solvents. nih.gov

Exploration of Reaction Kinetics and Polymerization Thermodynamics

The kinetics of the polymerization of (E)-4-Nonene, 2,3,3-trimethyl- would be significantly influenced by the steric bulk of the monomer. The rate of propagation, a key parameter in polymerization kinetics, is expected to be much lower than that of less hindered alkenes. nih.gov The approach of the bulky monomer to the active site of the catalyst would be sterically demanding, leading to a higher activation energy for the insertion step.

The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG = ΔH - TΔS). The enthalpy of polymerization (ΔH) for alkenes is generally negative, driven by the conversion of a weaker π-bond into two stronger σ-bonds. However, for highly substituted alkenes, steric strain in the resulting polymer can make the enthalpy of polymerization less negative. lookchem.comorganic-chemistry.org The entropy of polymerization (ΔS) is always negative as the monomer molecules lose translational freedom upon forming a polymer chain. For (E)-4-Nonene, 2,3,3-trimethyl-, the significant steric hindrance in the polymer chain would likely lead to a less favorable enthalpy of polymerization compared to simpler alkenes, potentially resulting in a lower ceiling temperature for polymerization.

Catalytic Hydrogenation and Dehydrogenation Studies

The addition of hydrogen across the double bond of (E)-4-Nonene, 2,3,3-trimethyl- would yield 2,3,3-trimethylnonane (B14560007) . lookchem.com Conversely, the dehydrogenation of 2,3,3-trimethylnonane could, in principle, form (E)-4-Nonene, 2,3,3-trimethyl- among other isomers.

Catalytic hydrogenation of sterically hindered alkenes can be achieved using various catalysts, though often requiring more forcing conditions than for unhindered alkenes. tcichemicals.commdpi.com Heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), and rhodium on alumina (B75360) are commonly used. Homogeneous catalysts, such as Wilkinson's catalyst ((PPh₃)₃RhCl) and Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆), are also effective and can sometimes offer higher selectivity, especially for substrates with coordinating functional groups. tcichemicals.commdpi.com For a sterically hindered, unfunctionalized alkene like (E)-4-Nonene, 2,3,3-trimethyl-, a robust heterogeneous catalyst under elevated hydrogen pressure and temperature would likely be effective.

The dehydrogenation of long-chain alkanes to produce alkenes is a thermodynamically challenging, endothermic process that typically requires high temperatures and specialized catalysts, such as platinum-tin (Pt-Sn) or chromium-based catalysts on supports like alumina. sigmaaldrich.commasterorganicchemistry.com This process is often complicated by side reactions like cracking and skeletal isomerization. The dehydrogenation of 2,3,3-trimethylnonane would be expected to yield a mixture of alkene isomers, with the distribution depending on the catalyst and reaction conditions.

Isomerization Phenomena: (E)/(Z) Interconversion and Skeletal Rearrangements

The double bond in (E)-4-Nonene, 2,3,3-trimethyl- can undergo both geometric and skeletal isomerization.

The interconversion between the (E) and (Z) isomers of 2,3,3-trimethyl-4-nonene can be achieved through various methods, including photochemical isomerization or acid/base catalysis. nih.govmdma.ch The (Z)-isomer, also with the chemical formula C₁₂H₂₄, is a known compound. nih.govmdma.ch The relative stability of the two isomers would depend on the steric interactions between the substituent groups. Generally, for acyclic alkenes, the (E)-isomer is thermodynamically more stable due to reduced steric strain. The mechanism for catalyzed isomerization often involves the formation of a transient intermediate, such as a carbocation in acid catalysis or a radical species in photochemistry, which allows for rotation around the carbon-carbon single bond before the double bond is reformed. acs.org

Skeletal rearrangements of the carbon framework of (E)-4-Nonene, 2,3,3-trimethyl- are plausible under strongly acidic conditions. Protonation of the double bond would lead to the formation of a tertiary carbocation. This carbocation could then undergo a series of 1,2-hydride and 1,2-alkyl shifts to form more stable carbocation intermediates, ultimately leading to a mixture of rearranged alkene isomers upon deprotonation. masterorganicchemistry.comorganic-chemistry.org Such rearrangements are common in hydrocarbon chemistry, particularly in processes like catalytic cracking and reforming. The specific products formed would depend on the relative stabilities of the various possible carbocation intermediates.

Oxidation Reactions and Product Characterization

The double bond in (E)-4-Nonene, 2,3,3-trimethyl- is susceptible to oxidation by various reagents, leading to a range of products depending on the reaction conditions.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide, (E)-2,3,3-trimethyl-4,5-epoxynonane . The stereochemistry of the epoxidation of acyclic alkenes is generally controlled by the steric approach of the oxidant, but for a trisubstituted alkene like this, a mixture of diastereomers might be formed.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reductive workup, or with cold, dilute potassium permanganate (B83412) (KMnO₄), would lead to the formation of a diol, 2,3,3-trimethylnonane-4,5-diol . Syn-dihydroxylation is the typical outcome for these reagents.

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an appropriate workup would cleave the double bond. Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would yield two carbonyl compounds: pentan-2-one and 3,3-dimethylbutan-2-one . An oxidative workup after ozonolysis (e.g., with hydrogen peroxide) would oxidize the aldehyde intermediate (if any) to a carboxylic acid. Cleavage with hot KMnO₄ would also lead to ketones and potentially carboxylic acids, depending on the substitution pattern.

Cycloaddition Chemistry Involving the Alkene Moiety

The trisubstituted and sterically hindered nature of the double bond in (E)-4-Nonene, 2,3,3-trimethyl- would influence its reactivity in cycloaddition reactions.

The Diels-Alder reaction , a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgtcichemicals.com For (E)-4-Nonene, 2,3,3-trimethyl- to act as a dienophile, it would need to react with a diene. However, the electron-donating alkyl groups on the double bond make it a relatively poor dienophile for normal electron-demand Diels-Alder reactions, which are favored with electron-withdrawing groups on the dienophile. wikipedia.orgtcichemicals.com Furthermore, the steric hindrance around the double bond would significantly disfavor the approach of the diene, likely making the reaction very slow or requiring harsh conditions.

Computational Chemistry and Theoretical Investigations of E 4 Nonene, 2,3,3 Trimethyl

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